molecular formula C11H22ClN B3376436 3-Azaspiro[5.6]dodecane hydrochloride CAS No. 1197-83-7

3-Azaspiro[5.6]dodecane hydrochloride

Cat. No.: B3376436
CAS No.: 1197-83-7
M. Wt: 203.75 g/mol
InChI Key: MHXRUZHBLQVVDV-UHFFFAOYSA-N
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Description

Historical Context of Azaspirocyclic Systems in Organic and Medicinal Chemistry Research

The study of medicinal agents has ancient roots, with early practices relying on the isolation of compounds from natural sources like plants. researchgate.netpharmaguideline.com The formal evolution of medicinal chemistry saw a shift towards the creation of new synthetic compounds, a change that accelerated in the 19th and 20th centuries. researchgate.netpharmaguideline.com Within this broader history, spirocyclic compounds have been recognized in medicinal chemistry for over six decades. tandfonline.com

Early reports on spirocycles date back many years, but their prominence has surged more recently. tandfonline.comresearchgate.net The growing interest is tied to the pursuit of molecules with greater three-dimensionality. tandfonline.com Historically, drug discovery often focused on flat, aromatic structures. However, research has shown that moving from these planar structures to more complex, saturated systems, as found in azaspirocycles, can lead to improved physicochemical and pharmacokinetic properties. tandfonline.com This realization has driven a modern renaissance in the exploration and synthesis of azaspirocyclic systems, moving them from chemical curiosities to key components in advanced research programs.

Structural Features and Classification within Azaspirocyclic Frameworks

Spiro compounds are defined by their unique structure, where at least two molecular rings are linked by a single common atom. tandfonline.comwikipedia.org This distinguishes them from fused ring systems, which share two common atoms. When one of the rings contains an atom other than carbon, such as nitrogen, the compound is classified as a heterocyclic spiro compound. wikipedia.org 3-Azaspiro[5.6]dodecane is a prime example of a saturated, nitrogen-containing heterocyclic spirocycle. osi.lv

A key structural feature of spirocycles is their inherent three-dimensionality. bldpharm.com This is often quantified by the fraction of sp3 hybridized carbons (Fsp3), which is a measure of the compound's complexity. bldpharm.com The rigid, non-planar structure of the spirocyclic scaffold can lock the conformation of a molecule, which can be advantageous in designing molecules that fit precisely into biological targets. tandfonline.combldpharm.com

Azaspirocyclic frameworks can be classified based on the size of the constituent rings. The nomenclature, such as "azaspiro[x.y]alkane," indicates the number of atoms in each ring, excluding the central spiro atom.

Classification of Azaspirocyclic Frameworks by Ring Size

Framework ExampleRing 1 Size (atoms)Ring 2 Size (atoms)Total Atoms in Rings (excluding spiro atom)
Azaspiro[3.4]octane 459
Azaspiro[4.5]decane 5611
3-Azaspiro[5.6]dodecane 6713
Azaspiro[2.5]octane 369

In 3-Azaspiro[5.6]dodecane, the "[5.6]" denotes a six-membered ring (piperidine) and a seven-membered ring (cycloheptane) connected at the spirocenter.

Current Research Landscape and Academic Interest in Nitrogen-Containing Spirocycles

There is significant and growing academic and industrial interest in nitrogen-containing spirocycles. tandfonline.com The unique structural and physicochemical properties of these compounds make them valuable scaffolds in drug discovery and materials science. tandfonline.comnih.gov Research indicates that incorporating azaspirocyclic motifs can lead to enhanced solubility, improved metabolic stability, and decreased lipophilicity compared to their non-spirocyclic or aromatic counterparts. tandfonline.comresearchgate.net

The ability of the rigid spirocyclic framework to precisely orient functional groups in three-dimensional space is a key advantage exploited in modern drug design. tandfonline.comnih.gov This can lead to improved potency and selectivity for biological targets. tandfonline.combldpharm.com

Recent research highlights the diverse applications of azaspirocycles:

Antiviral Agents: Spirocyclic inhibitors, including those with azaspiro[3.3] and azaspiro[3.5] cores, have been designed and studied as potent inhibitors of the SARS-CoV-2 3C-like protease. nih.gov

Neurotherapeutics: Azaspirocyclic compounds have been investigated as selective kinase inhibitors for targets like LRRK2, which is implicated in Parkinson's disease. researchgate.netnih.gov

RNA Binders: In a novel approach, azaspirocycles are being explored for their potential to bind to RNA targets, such as the HIV-1 TAR RNA, offering a complementary strategy to traditional protein-targeting drugs. researchgate.net

Anticancer Research: Scaffolds like 8-azaspiro[5.6]dodecene have been used as a basis for synthesizing new pyrrole (B145914) derivatives with potential anticancer activity. researchgate.net

The vast number of scientific publications on nitrogen heterocycles in recent years underscores the continued importance and high level of academic interest in this class of compounds, with spirocyclic variations representing a key frontier in the field. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azaspiro[5.6]dodecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-4-6-11(5-3-1)7-9-12-10-8-11;/h12H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXRUZHBLQVVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00637799
Record name 3-Azaspiro[5.6]dodecane--hydrogen chloride (1/1)
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Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-83-7
Record name NSC107109
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Record name 3-Azaspiro[5.6]dodecane--hydrogen chloride (1/1)
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Record name 3-azaspiro[5.6]dodecane hydrochloride
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Reactivity and Reaction Mechanism Studies of 3 Azaspiro 5.6 Dodecane Hydrochloride Systems

Mechanistic Investigations of Core Ring Transformations

The core structure of 3-Azaspiro[5.6]dodecane is a spiro-union of a cyclohexane (B81311) and a cycloheptane (B1346806) ring with a nitrogen atom at the 3-position of the piperidine (B6355638) ring. Ring transformations of such spirocyclic systems are not extensively documented for this specific compound but can be inferred from related chemistries.

One potential transformation is ring expansion or contraction , which is a known reaction pathway for certain cyclic systems under specific conditions, such as treatment with diazomethane (B1218177) or under photochemical conditions. However, the stability of the six- and seven-membered rings in the 3-Azaspiro[5.6]dodecane framework makes such transformations energetically unfavorable under normal laboratory conditions.

Another possibility is ring-opening reactions . In related azaspirocyclic systems, ring-opening can be initiated by nucleophilic attack, particularly on activated derivatives. For instance, in aziridinium (B1262131) ions, the strained three-membered ring is susceptible to opening by various nucleophiles. mdpi.com While the piperidine ring in 3-Azaspiro[5.6]dodecane is not inherently strained, derivatization of the nitrogen atom could potentially lead to intermediates that are more prone to ring cleavage.

Spirocyclization and dearomatization reactions , while more relevant to the synthesis of spirocycles, provide insights into the stability of the spirocyclic core. mdpi.com The formation of spirocycles often involves the creation of a stable tetrahedral sp³-hybridized carbon at the spiro-center, which underscores the general stability of the 3-Azaspiro[5.6]dodecane framework. rsc.org

A summary of potential, though not experimentally verified for this specific compound, core ring transformations is presented in Table 1.

Table 1: Plausible Core Ring Transformations of the 3-Azaspiro[5.6]dodecane Framework

Transformation TypePlausible Reagents/ConditionsExpected OutcomeMechanistic Insight
Ring ExpansionDiazomethane, Lewis acidsInsertion of a methylene (B1212753) group into the cycloalkane ringsFormation of larger ring systems, though unlikely due to ring stability.
Ring ContractionPhotochemical rearrangement, specific oxidizing agentsFormation of smaller ring systemsHighly energetic process, not a common pathway for stable cycloalkanes.
Ring-OpeningStrong reducing agents (e.g., under harsh conditions), specific enzymatic pathwaysCleavage of C-C or C-N bondsWould require significant energy input or specific catalytic action.

Reactions of the Nitrogen Atom within the Azaspiro[5.6]dodecane Framework

The nitrogen atom in 3-Azaspiro[5.6]dodecane hydrochloride exists as a secondary ammonium (B1175870) chloride. The free base, a secondary amine, is a nucleophilic center and can undergo a variety of reactions. The reactivity of this nitrogen is analogous to that of other secondary piperidine derivatives. nih.govacs.orglookchem.comtandfonline.com

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce a wide range of functional groups. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These reactions typically require a base to deprotonate the ammonium salt and generate the more nucleophilic free amine.

N-Arylation: The nitrogen can also undergo arylation reactions, for instance, through Buchwald-Hartwig amination, to form N-aryl derivatives. Photoredox-catalyzed α-amino C–H arylation has also been reported for piperidine derivatives, showcasing the diverse ways to functionalize the nitrogen-containing ring. acs.orglookchem.com

Formation of Amides and Sulfonamides: Reaction with carboxylic acid derivatives or sulfonyl chlorides will yield the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the nitrogen atom and are widely used in medicinal chemistry.

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

The reactivity of the nitrogen atom is summarized in Table 2.

Table 2: Key Reactions Involving the Nitrogen Atom of 3-Azaspiro[5.6]dodecane

Reaction TypeReagent ClassProduct TypeGeneral Conditions
N-AlkylationAlkyl halides, tosylatesTertiary amineBasic conditions
N-AcylationAcyl chlorides, anhydridesAmideBasic conditions
N-ArylationAryl halides, boronic acidsN-Aryl aminePalladium catalysis (e.g., Buchwald-Hartwig)
N-SulfonylationSulfonyl chloridesSulfonamideBasic conditions
Reductive AminationAldehydes/Ketones, reducing agent (e.g., NaBH(OAc)₃)Tertiary amineAcidic to neutral pH

Chemical Stability and Degradation Pathways in Research Environments

The chemical stability of this compound is a critical factor in its handling, storage, and application in research. As an amine hydrochloride salt, it is generally a stable, crystalline solid. gla.ac.uk

Thermal Stability: The thermal degradation of amines is a known phenomenon, particularly at elevated temperatures. uky.edubre.com For secondary amines, degradation can be influenced by factors such as steric hindrance and the presence of other functional groups. uky.edu While specific data for this compound is not available, related piperidine structures are known to be relatively stable. acs.org The hydrochloride salt form generally exhibits higher thermal stability compared to the free base. However, at very high temperatures, decomposition can occur, potentially through dealkylation or fragmentation of the ring system.

Hydrolytic Stability: Amine hydrochlorides can be susceptible to hydrolysis, especially in the presence of concentrated acidic or basic aqueous solutions. pitt.edu However, under typical research conditions (e.g., neutral or mildly acidic aqueous solutions), this compound is expected to be reasonably stable. The equilibrium between the ammonium salt and the free amine will be dependent on the pH of the solution.

Oxidative Degradation: The nitrogen atom can be a site for oxidative degradation. Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, especially in the presence of light or metal catalysts, could lead to the formation of N-oxides or ring-opened products. Studies on the OH-initiated degradation of piperidine show that H-abstraction can occur from both the N-H and C-H bonds, leading to various degradation products. pitt.edu

Degradation in Solution: In solution, the stability of amine hydrochlorides can be influenced by the solvent. nih.govacs.org The formation of insoluble salts or degradation products can be a concern in certain solvent systems. gla.ac.uk For instance, in non-polar solvents, the salt may have limited solubility, while in protic solvents, it is generally more stable.

Potential degradation pathways are outlined in Table 3.

Table 3: Potential Degradation Pathways for this compound

Degradation TypeTriggering FactorPotential ProductsGeneral Observations
Thermal DecompositionHigh temperatureRing-opened fragments, smaller amines, alkenesGenerally requires temperatures exceeding typical laboratory conditions.
Oxidative DegradationOxidizing agents, air/lightN-oxides, imines, ring-opened productsCan be accelerated by metal ions.
HydrolysisStrong acid/baseEquilibrium with free amine, potential for ring opening under harsh conditionsStable in neutral to mildly acidic aqueous solutions.

Computational Chemistry and Theoretical Modeling of 3 Azaspiro 5.6 Dodecane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals.

For 3-Azaspiro[5.6]dodecane hydrochloride, these calculations can elucidate its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors help predict how the molecule will interact with other chemical species. Furthermore, a Natural Bond Orbital (NBO) analysis can be performed to study charge distribution, hybridization, and the nature of interactions between orbitals within the molecule. nih.gov Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. In the protonated form (hydrochloride salt), the positive charge is expected to be localized around the nitrogen atom, significantly influencing its reactivity.

Table 1: Hypothetical Quantum Chemical Properties of 3-Azaspiro[5.6]dodecane (Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.)

PropertyCalculated ValueUnit
HOMO Energy-7.2eV
LUMO Energy1.5eV
HOMO-LUMO Gap8.7eV
Dipole Moment2.1Debye
Mulliken Charge on N-0.45e

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into the electronic properties of a single, often energy-minimized, conformation, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time. The spirocyclic core of 3-Azaspiro[5.6]dodecane imposes significant conformational restrictions. enamine.net However, both the cyclohexane (B81311) and the larger azepane rings can still adopt various conformations (e.g., chair, boat, twist-boat for cyclohexane; and multiple conformers for the seven-membered ring).

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion for a system of atoms and molecules. This allows for the sampling of different conformations and the study of their relative energies and populations at a given temperature. For this compound, MD simulations can reveal the preferred conformations of the two rings, the dynamics of their interconversion, and the influence of the solvent environment on the conformational equilibrium. Understanding the accessible conformations is crucial, as the biological activity or material properties of a molecule are often dependent on its three-dimensional shape.

Ligand-Based and Structure-Based Computational Design Methodologies for Scaffold Exploration

The 3-Azaspiro[5.6]dodecane framework can serve as a scaffold for the design of new bioactive molecules. Computational design methodologies are essential for exploring the chemical space around this core structure. These methods are broadly categorized as ligand-based and structure-based.

Ligand-based design is employed when the structure of the biological target is unknown. mdpi.com It relies on a set of known active molecules to build a model that predicts the activity of new compounds. For instance, if a series of 3-Azaspiro[5.6]dodecane derivatives were synthesized and tested for activity against a specific receptor, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. mdpi.com This model would correlate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) of the derivatives with their biological activity, enabling the design of more potent compounds.

Structure-based design is used when the three-dimensional structure of the target protein or receptor is known, for example, from X-ray crystallography. Molecular docking simulations can then be used to predict the binding mode and affinity of 3-Azaspiro[5.6]dodecane derivatives within the target's binding site. This allows for the rational design of modifications to the scaffold that are predicted to enhance binding interactions, such as hydrogen bonds or hydrophobic contacts, thereby improving efficacy.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. By comparing the calculated chemical shifts with those obtained from experimental NMR spectroscopy, one can verify the assigned structure. mdpi.com Discrepancies between predicted and experimental values can sometimes point to dynamic processes or specific conformational effects not captured by the computational model.

Similarly, the vibrational frequencies of the molecule can be calculated and compared to an experimental IR spectrum. nih.gov This comparison helps in assigning the observed vibrational bands to specific functional groups and motions within the molecule.

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for 3-Azaspiro[5.6]dodecane (Note: This data is for illustrative purposes only.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Spiro C38.537.9
C adjacent to N50.149.6
C in cyclohexane ring28.327.8
C in azepane ring35.434.9

Application of the 3 Azaspiro 5.6 Dodecane Hydrochloride Scaffold in Chemical Biology and Drug Discovery Research

Role as a Privileged Scaffold in Ligand Design and Optimization

The 3-Azaspiro[5.6]dodecane scaffold is considered a privileged structure due to its unique three-dimensional arrangement, which allows for the precise spatial orientation of functional groups. uni.lu This characteristic is crucial for optimizing interactions with biological targets such as receptors and enzymes. The rigidity of the spirocyclic core helps to reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity. researchgate.net

Rigidification Strategies in Medicinal Chemistry Research

A fundamental strategy in modern drug design is the rigidification of flexible molecules to lock in a bioactive conformation. sigmaaldrich.com The introduction of a spiro center, such as the one in 3-Azaspiro[5.6]dodecane, is an effective method to achieve this. nih.gov By constraining the rotational freedom of a molecule, medicinal chemists can enhance its binding affinity for a specific biological target. This approach has been successfully employed in the design of ligands for various targets, including G-protein coupled receptors (GPCRs) and enzymes. The defined three-dimensional space of the spirocyclic framework allows for more specific interactions with the binding sites of proteins. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel chemical series with similar biological activity but different core structures. chemscene.comresearchgate.net This can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. cymitquimica.com The 3-Azaspiro[5.6]dodecane scaffold can be utilized in such strategies. For instance, in the development of novel therapeutics, a research endeavor involved the bioisosteric replacement of an oxygen atom with a nitrogen atom in an 8-oxaspiro[5.6]dodecane scaffold to generate an 8-azaspiro[5.6]dodec-10-ene derivative. mdpi.commdpi.com This substitution provided an additional vector for chemical modification, demonstrating the utility of the azaspiro scaffold in creating new chemical entities with potentially improved pharmacological profiles. mdpi.commdpi.com

Investigations into Molecular Target Interactions of 3-Azaspiro[5.6]dodecane Hydrochloride Derivatives

Derivatives of the azaspiro[5.6]dodecane scaffold have been investigated for their interactions with various molecular targets, showcasing the broad potential of this structural motif.

Receptor Binding Studies and Affinity Profiling

The rigid nature of spirocyclic scaffolds makes them ideal for probing the binding pockets of receptors. For example, spirocyclic compounds have been synthesized and evaluated for their affinity towards the sigma-1 (σ1) receptor, a target implicated in a variety of neurological disorders. nih.gov In one study, the introduction of a spirocyclic center into a flexible ligand led to compounds with nanomolar affinity for the σ1 receptor. nih.gov While this particular study did not use the 3-Azaspiro[5.6]dodecane scaffold, it highlights the general applicability of spirocycles in designing potent and selective receptor ligands. The 3-Azaspiro[5.6]dodecane core provides a robust framework upon which substituents can be systematically varied to optimize receptor binding and selectivity. The hydrochloride salt form of such compounds can enhance their aqueous solubility, which is a beneficial property for pharmaceutical applications.

Enzyme Inhibition and Modulation Mechanisms at a Molecular Level

The unique topology of the 3-Azaspiro[5.6]dodecane scaffold makes it an attractive core for the design of enzyme inhibitors. Spirocyclic structures have been successfully incorporated into inhibitors of various enzymes, including β-secretase (BACE1) and influenza virus neuraminidase. researchgate.net For instance, derivatives of 8-oxaspiro[5.6]dodecane have been synthesized and evaluated as inhibitors of human nicotinamide (B372718) N-methyltransferase (hNNMT), an enzyme implicated in cancer and metabolic diseases. mdpi.commdpi.com The spirocyclic core helps to position key pharmacophoric elements in the enzyme's active site, leading to potent inhibition. The nitrogen atom in the 3-Azaspiro[5.6]dodecane scaffold offers a convenient point for chemical elaboration to further explore the structure-activity relationship and optimize inhibitory potency.

Mechanism-of-Action Studies on Cellular Pathways (in vitro)

The biological effects of compounds derived from azaspiro scaffolds have been investigated at the cellular level. In a study involving 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines], which share a spiro-aza structural feature, researchers observed significant antitumor activity in various cancer cell lines. The compounds were found to induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle.

Antiproliferative Activity of Selected 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]
CompoundHeLa IC50 (µM)CT26 IC50 (µM)K562 IC50 (µM)Jurkat IC50 (µM)
Compound A4.25.86.17.3
Compound B10.512.114.711.2
Compound C24.120.318.922.5

This table presents a selection of data from a study on related azaspiro compounds to illustrate the cytotoxic potential of such scaffolds. The specific compounds are not derivatives of 3-Azaspiro[5.6]dodecane but demonstrate the biological activity that can be achieved with spiro-aza structures.

Further mechanistic studies using confocal microscopy revealed that treatment with these compounds led to the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm of HeLa and CT26 cells. A significant reduction in the number of filopodium-like membrane protrusions was also observed in HeLa cells, suggesting an impact on cell motility and metastatic potential.

Apoptotic Activity of a Lead Azaspiro Compound on Cancer Cell Lines
Cell Line% Live Cells (Control)% Live Cells (Treated)
HeLa89.0%15.0%
CT2688.5%13.5%

This table shows the significant decrease in viable cancer cells after treatment with a lead compound from the 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] series, indicating strong induction of apoptosis.

These findings underscore the potential of azaspiro scaffolds, including the 3-Azaspiro[5.6]dodecane framework, to serve as a basis for the development of novel therapeutic agents that modulate fundamental cellular pathways.

Development of Molecular Probes and Chemical Tools for Biological Research

The development of molecular probes and chemical tools is essential for dissecting complex biological processes. An ideal chemical probe should exhibit high affinity and selectivity for its intended biological target. The rigid conformation of the 3-azaspiro[5.6]dodecane scaffold makes it an attractive core for constructing such probes, as it can reduce the entropic penalty upon binding to a target protein and allows for the precise spatial orientation of functional groups.

While specific molecular probes based directly on the this compound are not extensively documented in publicly available literature, the broader class of azaspirocyclic compounds has proven to be a valuable source for such tools. For instance, derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been successfully developed into radiolabeled ligands for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. google.com

One notable example is the development of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. The σ1 receptor is implicated in a variety of neurological disorders and is a target of interest for diagnostic imaging. Researchers have synthesized and evaluated a series of these spirocyclic compounds, demonstrating their potential for imaging σ1 receptors in the brain.

The insights gained from these related azaspirocyclic systems provide a roadmap for the potential development of molecular probes from the 3-azaspiro[5.6]dodecane scaffold. By incorporating suitable reporter groups, such as fluorophores for fluorescence microscopy or radioisotopes for PET or SPECT imaging, derivatives of 3-azaspiro[5.6]dodecane could be transformed into powerful tools for studying a range of biological targets. A patent has mentioned the use of 3-azaspiro[5.6]dodecane as a potential scaffold for compounds that bind to Inhibitor of Apoptosis Proteins (IAPs), suggesting a possible application in the development of probes for cancer research. chemscene.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies focused on Molecular Recognition

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and chemical biology. These studies systematically investigate how modifications to the chemical structure of a compound affect its biological activity and physicochemical properties, respectively. The goal is to understand the molecular recognition events between a ligand and its target, and to optimize the ligand's properties for a desired biological effect.

Due to the limited specific SAR and SPR data for this compound in the public domain, we can draw parallels from studies on analogous azaspirocyclic scaffolds to illustrate the principles of molecular recognition.

A study on a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands provides an excellent example of SAR. mdpi.com The researchers synthesized a number of analogs and evaluated their binding affinities for σ1 and σ2 receptors. This allowed them to determine the structural requirements for high affinity and selectivity.

The following interactive data table summarizes the binding affinities of some of these spirocyclic derivatives for sigma receptors, illustrating the impact of small structural changes on receptor recognition.

Compound NumberR Groupσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a -CH₂-(4-fluorophenyl)0.4710.522
1b -CH₂-(4-methoxyphenyl)0.6515.223
1c -CH₂-(4-chlorophenyl)0.5812.722
2a -CH₂-(4-fluorophenyl)12.1>500>41
2b -CH₂-(4-methoxyphenyl)8.939244
Data derived from a study on 1-oxa-8-azaspiro[4.5]decane (Series 1) and 1,5-dioxa-9-azaspiro[5.5]undecane (Series 2) derivatives. mdpi.com

The nature of the substituent on the phenyl ring has a modest effect on σ1 affinity within the 1-oxa-8-azaspiro[4.5]decane series.

The spirocyclic core itself plays a crucial role in determining affinity and selectivity, with the 1-oxa-8-azaspiro[4.5]decane scaffold generally showing higher affinity for the σ1 receptor compared to the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold in this study. mdpi.com

Furthermore, research on the synthesis of substituted pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold highlights the synthetic accessibility of derivatives of the azaspiro[5.6]dodecane core. researchgate.net While this research focused on the chemical synthesis and characterization of these novel compounds, it lays the groundwork for future SAR and SPR studies by providing methods to create a library of analogs for biological screening. researchgate.net

The rigid nature of the 3-azaspiro[5.6]dodecane scaffold is a key feature for SPR studies. This rigidity can lead to improved metabolic stability and more predictable pharmacokinetic profiles compared to more flexible aliphatic amines. The nitrogen atom in the seven-membered ring provides a key handle for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold to optimize properties such as solubility, membrane permeability, and protein binding.

Advanced Analytical Method Development for Research Purity and Quantification

Spectroscopic Methods for Quantitative Analysis in Research Formulations

Accurate quantification of 3-Azaspiro[5.6]dodecane hydrochloride in research formulations is crucial for ensuring the correct concentration is used in experiments. While chromatographic methods can be used for quantification, spectroscopic techniques offer alternative and often complementary approaches.

The primary challenge with direct spectroscopic quantification of this compound is, again, its lack of a suitable chromophore for UV-Vis spectroscopy. However, this can be addressed through derivatization. Reaction with a chromophoric agent, as mentioned previously, would allow for the use of UV-Vis spectrophotometry to determine the concentration based on a calibration curve of the derivatized product.

A more direct and powerful spectroscopic method for quantification is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. researchgate.netnih.gov qNMR is a primary analytical method that can determine the concentration of a substance by relating the integral of a specific resonance signal to that of a certified internal standard of known concentration. spectroscopyeurope.com

For this compound, ¹H qNMR would be the method of choice. A well-resolved proton signal from the analyte, preferably a singlet or a well-defined multiplet that does not overlap with other signals, is chosen for integration. An internal standard, such as maleic acid or dimethyl sulfone, with a known purity and a resonance in a clear region of the spectrum, is added in a precise amount to the sample. The concentration of the analyte can then be calculated from the ratio of the integrals of the analyte and the standard. researchgate.net

Table 3: Hypothetical ¹H qNMR Parameters for Quantification of this compound

ParameterValue
Spectrometer Frequency 500 MHz
Solvent Deuterium Oxide (D₂O)
Internal Standard Maleic Acid (Certified Reference Material)
Analyte Signal (Hypothetical) Multiplet at δ 3.1 ppm (protons adjacent to nitrogen)
Standard Signal Singlet at δ 6.5 ppm (olefinic protons of maleic acid)
Pulse Sequence Single pulse with a 30° flip angle
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16
Data Processing Manual phasing and baseline correction, integration of selected signals

Future Perspectives and Emerging Research Avenues for 3 Azaspiro 5.6 Dodecane Hydrochloride

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of novel molecules. nih.gov For derivatives of 3-Azaspiro[5.6]dodecane hydrochloride, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the discovery of compounds with optimized properties. nih.govspringernature.com

Table 1: Applications of AI/ML in the Design of 3-Azaspiro[5.6]dodecane Derivatives

AI/ML Application Description Potential Impact
De Novo Design Generative models create novel molecular structures based on learned chemical patterns. researchgate.net Rapidly generates diverse libraries of virtual 3-azaspiro[5.6]dodecane derivatives with desired features.
Property Prediction Machine learning algorithms predict properties like solubility, toxicity, and bioactivity. nih.gov Prioritizes synthetic efforts on candidates with the highest probability of success.
Scaffold Hopping AI identifies new core structures (scaffolds) that mimic the biological activity of a known compound. springernature.com Discovers novel chemotypes with potentially improved properties or intellectual property positions.

| Retrosynthesis Planning | AI predicts potential synthetic routes for a target molecule. researchgate.net | Assists chemists in devising efficient and feasible synthetic strategies for complex derivatives. |

Exploration of Novel Reaction Methodologies for Spirocycle Synthesis

The synthesis of complex spirocyclic systems like 3-azaspiro[5.6]dodecane can be challenging. researchgate.net However, recent years have seen the emergence of innovative synthetic methods that offer more efficient and versatile access to these valuable scaffolds. researchgate.netacs.org Future research will likely focus on applying these new methodologies to the synthesis of this compound and its analogs.

One promising area is the use of multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov A diversity-oriented synthesis approach using a multicomponent condensation has been shown to provide rapid access to various azaspirocycles. acs.orgacs.org This strategy could be adapted to generate libraries of functionalized 3-azaspiro[5.6]dodecane derivatives for biological screening.

Another key development is the use of metal-catalyzed reactions, such as ring-closing metathesis and C-H activation, to construct the spirocyclic core. researchgate.netresearchgate.net These methods can offer high levels of stereocontrol and functional group tolerance, which are crucial for the synthesis of complex, drug-like molecules. For example, rhodium(I)-catalyzed cycloisomerizations have been used for the synthesis of other heterocyclic compounds and could potentially be explored for azaspirocycle synthesis. acs.org

Table 2: Emerging Synthetic Methodologies for Azaspirocycles

Methodology Description Relevance to 3-Azaspiro[5.6]dodecane
Multicomponent Reactions Combines three or more reactants in a single operation to form a complex product. nih.gov Enables rapid and efficient generation of diverse libraries of substituted 3-azaspiro[5.6]dodecane analogs. acs.orgacs.org
Ring-Closing Metathesis A powerful method for forming cyclic compounds, including those with spirocyclic junctions. acs.org Could be used to construct the seven-membered ring of the 3-azaspiro[5.6]dodecane system.
C-H Activation/Functionalization Directly converts inert C-H bonds into new chemical bonds, offering novel disconnections for synthesis. researchgate.net Provides new strategies for the late-stage functionalization of the 3-azaspiro[5.6]dodecane scaffold.

| [2+2] Cycloadditions | A photochemical or thermal reaction to form four-membered rings, which can be key intermediates. researchgate.net | Can be used to create strained intermediates that are precursors to azaspirocyclic systems. |

Discovery of Unexplored Molecular Targets for Scaffold Modulation

While the 3-azaspiro[5.6]dodecane scaffold holds significant potential, a key area for future research is the identification of novel biological targets for its derivatives. A recent study on the related 8-azaspiro[5.6]dodec-10-ene scaffold provides a template for this exploration. mdpi.comresearchgate.net In that work, derivatives were synthesized with the intention of evaluating their anticancer therapeutic potential, highlighting the relevance of this class of compounds in oncology research. mdpi.comresearchgate.net

The nitrogen atom in the 3-position of the 3-azaspiro[5.6]dodecane ring provides a convenient handle for further functionalization. mdpi.com By attaching different chemical moieties at this position, it is possible to create a library of compounds that can be screened against a wide range of biological targets, such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. The three-dimensional nature of the spirocyclic scaffold is particularly well-suited for interacting with the complex binding pockets of these proteins.

Future research will likely involve high-throughput screening of 3-azaspiro[5.6]dodecane-based libraries against panels of disease-relevant targets. Additionally, chemoproteomics and other target identification technologies could be used to uncover previously unknown binding partners for this class of compounds, thereby opening up new therapeutic avenues.

Development of Advanced Bio-Orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions provide powerful tools for studying and manipulating biomolecules in their natural environment. nih.govescholarship.org The 3-azaspiro[5.6]dodecane scaffold can be functionalized with "handles" for bio-orthogonal reactions, such as azides or alkynes, enabling its use in a variety of advanced applications.

One of the most prominent bio-orthogonal reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". illinois.edunih.gov This reaction is highly efficient and specific, and it can be used to attach a wide range of probes, such as fluorescent dyes or affinity tags, to the 3-azaspiro[5.6]dodecane scaffold. tcichemicals.com For in vivo applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. wikipedia.orgnih.gov

By incorporating a 3-azaspiro[5.6]dodecane-based drug candidate with a bio-orthogonal handle, researchers could, for example, track its distribution in a living organism or identify its cellular targets. Furthermore, click chemistry can be used in drug delivery systems, where a non-toxic pro-drug is administered and then activated at the target site by a bio-orthogonal reaction. nih.gov The development of trivalent platforms for "triple click chemistry" could allow for the creation of highly complex and multifunctional molecules based on the 3-azaspiro[5.6]dodecane core. labmanager.com

Table 3: Potential Bio-Orthogonal and Click Chemistry Applications

Application Description Example Functionality
In Vivo Imaging Attaching a fluorescent probe to the scaffold to visualize its localization in cells or tissues. reading.ac.uk Azide or alkyne for CuAAC or SPAAC. nih.gov
Target Identification Using an affinity tag to pull down the protein targets of a 3-azaspiro[5.6]dodecane-based drug. nih.gov Biotin tag attached via click chemistry.
Drug Delivery Assembling a drug molecule at the site of action from smaller, inactive precursors. nih.gov Tetrazine ligation for rapid in vivo conjugation. reading.ac.uk

| PROTACs | Linking a target-binding moiety to an E3 ligase-recruiting element for targeted protein degradation. | Modular synthesis enabled by click reactions. |

Sustainability Considerations in the Synthesis of Complex Azaspirocycles

As the chemical industry moves towards more environmentally friendly practices, there is a growing emphasis on the development of sustainable synthetic methods. mdpi.comrsc.org The synthesis of complex molecules like this compound can be resource-intensive, and future research will need to address these sustainability challenges.

Green chemistry principles offer a framework for designing more sustainable synthetic routes. nih.govrsc.org This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents. For example, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of other spiro compounds, often with reduced energy consumption and solvent use. mdpi.comnih.gov

The use of catalysis is another cornerstone of green chemistry. nih.govrsc.org Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. The development of novel, highly efficient catalysts for the key steps in the synthesis of 3-azaspiro[5.6]dodecane will be a key area of future research. This could include the use of earth-abundant metal catalysts or even organocatalysts to replace more hazardous or expensive reagents. rsc.org Evaluating the "greenness" of a synthetic route using established metrics will become an integral part of the development process for new derivatives of this scaffold. rsc.org

Q & A

Q. What role does the spirocyclic motif play in drug design compared to linear analogs?

  • Advantages : Spirocycles reduce conformational flexibility, improving target selectivity and metabolic stability. For example, 3-azaspiro[5.5]undecane derivatives show 10-fold higher M2 proton channel inhibition vs. linear amines .
  • Design Strategy : Use scaffold-hopping libraries to compare bioactivity across spiro, fused, and bridged analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.